3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide
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Overview
Description
It is characterized by the presence of a fluorine atom, a thiophene ring, and a benzamide group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide are currently unknown. This compound is a part of the anilide group, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring
Mode of Action
Like other anilides, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Specific information about how these factors influence the action of this compound is currently unavailable.
Preparation Methods
The synthesis of 3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoyl chloride and 2-(thiophen-3-yl)benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Scientific Research Applications
3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, contributing to the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound’s unique chemical properties make it valuable in industrial applications, including the development of new materials and chemical processes
Comparison with Similar Compounds
3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide can be compared with other similar compounds, such as:
3-fluoro-N-(1,3-thiazol-2-yl)benzamide: This compound shares the fluorine and benzamide groups but differs in the presence of a thiazole ring instead of a thiophene ring.
3-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide: This compound has a bromine atom instead of a fluorine atom, which may result in different chemical and biological properties.
3-iodo-N-(2-(thiophen-3-yl)benzyl)benzamide:
Properties
IUPAC Name |
3-fluoro-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNOS/c19-16-6-3-5-13(10-16)18(21)20-11-14-4-1-2-7-17(14)15-8-9-22-12-15/h1-10,12H,11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLKTJJHJTUDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)F)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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